1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a thiazole group and an aldehyde functional group. The molecular formula of this compound is C8H8N4OS, and it has a molecular weight of approximately 196.24 g/mol. This compound is notable for its potential applications in medicinal chemistry and material science due to the biological activity associated with both the pyrazole and thiazole moieties.
1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde exhibits various biological activities, including:
Several methods for synthesizing 1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde have been documented:
The applications of 1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde include:
Interaction studies involving 1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde focus on its binding affinity to various biological targets:
Several compounds share structural similarities with 1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde. These include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Ethyl-4-(1,3-thiazol-2-yl)-1H-pyrazole | Structure | Different substitution pattern on pyrazole ring |
| 3-Methylthiazolo[5,4-d]pyrimidine | Structure | Contains a pyrimidine instead of pyrazole |
| 2-Amino-thiazoles | Structure | Simpler structure lacking the pyrazole ring |
The uniqueness of 1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde lies in its combination of both the thiazole and pyrazole moieties along with an aldehyde group, which provides diverse reactivity and potential biological activities not found in simpler analogs. This structural complexity enhances its potential as a lead compound in drug discovery and materials science.